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Compound of Interest

Compound Name: 8-Quinolinecarboxaldehyde

Cat. No.: B1295770 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 8-Quinolinecarboxaldehyde and its analogues,

focusing on the application of Density Functional Theory (DFT) to elucidate their structural,

electronic, and spectroscopic properties. Quinoline derivatives are a significant class of

heterocyclic compounds, widely recognized for their diverse biological activities, including

antimalarial, anticancer, and antibacterial properties.[1] The functionalization of the quinoline

scaffold allows for the fine-tuning of its physicochemical and biological characteristics.

Computational methods, particularly DFT, have emerged as powerful tools for understanding

the structure-property relationships of these molecules at an atomic level.[2][3]

This guide synthesizes experimental and theoretical data from various studies to offer a

comparative framework for researchers engaged in the design and development of novel

quinoline-based therapeutic agents. While direct and comprehensive DFT data for 8-
Quinolinecarboxaldehyde is not extensively available in the reviewed literature, this guide

presents data for closely related analogues to provide a valuable comparative context.

Comparative Analysis of Structural and Electronic
Properties
The introduction of different functional groups to the quinoline ring system significantly

influences its electronic properties. The following tables summarize key quantitative data from

DFT calculations and experimental studies on 8-Quinolinecarboxaldehyde analogues. This
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data facilitates a comparison of how various substituents affect the molecule's geometry and

electronic structure.

Table 1: Comparison of Frontier Molecular Orbital Energies (eV) from DFT Calculations

Compound HOMO (eV) LUMO (eV)
Energy Gap
(ΔE) (eV)

Method Reference

Quinoline -6.58 -1.12 5.46
B3LYP/6-

311++G(d,p)
[4]

8-

Hydroxyquino

line

-5.89 -0.87 5.02
B3LYP/6-

31G(d)
[5]

2-Chloro-3-

methylquinoli

ne

-6.74 -1.54 5.20
B3LYP/6-

311++G(d,p)
[6]

8-Hydroxy-2-

methylquinoli

ne-5,7-

dicarbaldehy

de

Not Available Not Available Not Available Not Available [7]

8-

(Dimethylami

no)quinoline-

5,7-

dicarbaldehy

de

Not Available Not Available Not Available Not Available [7]

Note: Direct DFT data for 8-Quinolinecarboxaldehyde was not available in the searched

literature. The data presented is for the parent quinoline and its substituted derivatives to

provide a comparative framework.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital

(LUMO) are crucial in determining the chemical reactivity and kinetic stability of a molecule.[8]
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The energy gap (ΔE) between them indicates the molecule's resistance to excitation; a smaller

gap suggests higher reactivity.

Table 2: Comparison of Calculated Dipole Moments (Debye)

Compound
Dipole Moment
(Debye)

Method Reference

Quinoline 2.25 B3LYP/6-311++G(d,p) [4]

8-Hydroxyquinoline 2.67 B3LYP/6-31G(d) [5]

The dipole moment is a measure of the overall polarity of a molecule, which influences its

solubility and interaction with biological targets.

Experimental and Computational Protocols
The data presented in this guide is based on established experimental and computational

methodologies.

Experimental Protocols
Spectroscopic Analysis (UV-Vis): The electronic absorption spectra of quinoline derivatives are

typically recorded using a UV-Vis spectrophotometer in a suitable solvent, such as ethanol or

methanol, at room temperature.[6] The wavelength of maximum absorption (λmax) provides

information about the electronic transitions within the molecule.

Computational Protocols
Density Functional Theory (DFT) Calculations: Quantum chemical calculations are

predominantly performed using Gaussian software packages.[4][9] The typical computational

workflow involves:

Geometry Optimization: The molecular structures are optimized to their ground state

geometries using a specific DFT functional and basis set, such as B3LYP/6-311++G(d,p).[4]

[9]
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Frequency Calculations: Vibrational frequency calculations are performed on the optimized

geometries to confirm that they correspond to true energy minima (no imaginary

frequencies).[9]

Electronic Property Calculations: Key electronic properties such as HOMO and LUMO

energies, dipole moment, and Molecular Electrostatic Potential (MEP) are calculated at the

same level of theory.

Spectroscopic Simulations: Time-dependent DFT (TD-DFT) is often employed to simulate

the electronic absorption spectra, which can then be compared with experimental data for

validation.[5][10]

Visualizing Computational Workflows and Molecular
Properties
The following diagrams illustrate the typical workflow for a DFT analysis and the logical

relationships between the calculated molecular properties.
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Caption: A flowchart illustrating the typical computational workflow for DFT analysis of quinoline

derivatives.
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Caption: The logical relationship between key calculated molecular properties and their

chemical interpretation.

Conclusion
The DFT analysis of 8-Quinolinecarboxaldehyde and its analogues provides invaluable

insights into their electronic structure and reactivity. While a complete dataset for the title

compound is sparse in the current literature, the comparative analysis of its analogues offers a

robust framework for understanding structure-activity relationships. The electron-withdrawing

nature of the carboxaldehyde group is expected to significantly modulate the electronic

properties of the quinoline core, influencing its potential as a pharmacophore. Further

computational and experimental studies on 8-Quinolinecarboxaldehyde are warranted to fully

elucidate its chemical behavior and biological potential. By integrating computational modeling

with experimental validation, researchers can accelerate the discovery and optimization of

novel quinoline-based compounds for various therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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